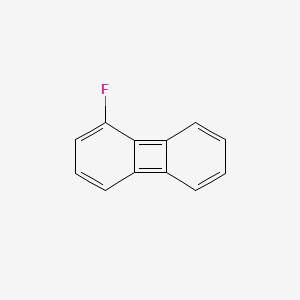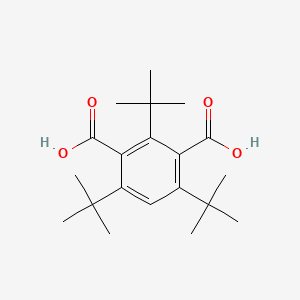
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-: is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a carboxamide moiety, with additional methyl and phenylethyl substitutions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- typically involves the reaction of a silane precursor with a carboxamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
科学的研究の応用
Chemistry: In chemistry, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological research, particularly in the study of silicon’s role in biological systems. It may also be explored for its potential use in drug delivery systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as a building block for the synthesis of bioactive molecules.
Industry: Industrially, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, coatings, and adhesives.
作用機序
The mechanism by which Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s silicon-containing structure allows it to participate in unique chemical interactions, potentially affecting various biochemical pathways. Specific details on the molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
- Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- N,N,N′,N′-Tetramethyl-1,6-hexanediamine
Comparison: Compared to similar compounds, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is unique due to its phenylethyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
632358-69-1 |
|---|---|
分子式 |
C13H21NOSi |
分子量 |
235.40 g/mol |
IUPAC名 |
N-methyl-N-(1-phenylethyl)-1-trimethylsilylformamide |
InChI |
InChI=1S/C13H21NOSi/c1-11(12-9-7-6-8-10-12)14(2)13(15)16(3,4)5/h6-11H,1-5H3 |
InChIキー |
WQASEEDAHXCIRD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
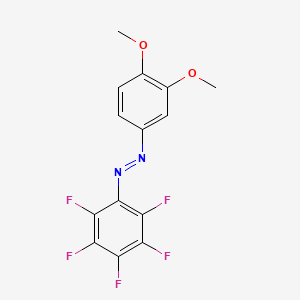
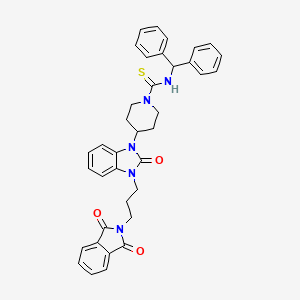
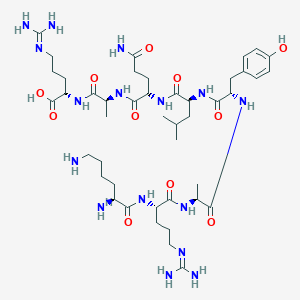
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
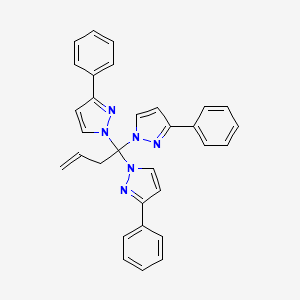
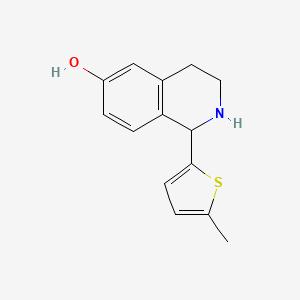
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
